(2-Oxopiperidin-1-yl)acetic acid
Overview
Description
- (2-Oxopiperidin-1-yl)acetic acid is a heterocyclic compound with the molecular formula C₇H₁₁NO₃ .
- It is also known as 2-(2-oxopiperidin-1-yl)acetic acid .
- The compound is used in pharmaceutical research and has applications in drug design.
Synthesis Analysis
- The synthesis of (2-Oxopiperidin-1-yl)acetic acid involves several steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine.
- An efficient eight-step procedure has been developed for its preparation.
- Notably, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere, resulting in the construction of two lactams.
Molecular Structure Analysis
- The compound contains a six-membered piperidine ring with one nitrogen atom and five carbon atoms.
- Its IUPAC name is 2-(2-oxopiperidin-1-yl)acetic acid .
- The molecular weight is 157.17 g/mol .
Chemical Reactions Analysis
- The compound can participate in various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
- These reactions are essential for the synthesis of substituted piperidines and related derivatives.
Physical And Chemical Properties Analysis
- Not Available : Unfortunately, specific physical and chemical properties data for this compound are not readily accessible.
Scientific Research Applications
Herbicide Development
- Crystal Structure Analysis : Studies have focused on the crystal structures of compounds similar to (2-Oxopiperidin-1-yl)acetic acid, such as fluroxypyr and triclopyr, which are pyridine herbicides. These analyses help in understanding the molecular interactions and stability of herbicides (Park et al., 2016); (Cho et al., 2014).
Biochemical Applications
- Penicillin Biosynthesis : It has been observed that similar compounds, like 6-oxopiperidine-2-carboxylic acid, play a role in penicillin G biosynthesis and can reverse the inhibition of penicillin G production by l-lysine (Kurz↦kowski et al., 1990); (Kurz↦kowski et al., 1990).
Pharmacological Research
- Antithrombotic Agents : Derivatives of 2-oxopiperazine, structurally related to (2-Oxopiperidin-1-yl)acetic acid, have shown potential as inhibitors of platelet aggregation, suggesting their use in treating thrombotic diseases (Kitamura et al., 2001).
- HIV-1 Integrase Inhibitors : Compounds like 2-(Quinolin-3-yl)-acetic-acid derivatives, which are structurally related, have been identified as allosteric inhibitors of HIV-1 integrase, blocking multiple steps of HIV-1 integration and showing potential as antiretroviral compounds (Kessl et al., 2012).
Synthesis and Structural Analysis
- Synthetic Applications : Studies have been conducted on the synthesis of various structurally related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, revealing insights into their molecular conformations and potential applications (Chui et al., 2004).
Safety And Hazards
- The compound is classified as an irritant.
- Safety precautions include handling it with care and avoiding contact with skin, eyes, and mucous membranes.
Future Directions
- Further research is needed to explore potential applications of (2-Oxopiperidin-1-yl)acetic acid in drug development and other fields.
properties
IUPAC Name |
2-(2-oxopiperidin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYYGCNRZKZWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396043 | |
Record name | (2-oxopiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxopiperidin-1-yl)acetic acid | |
CAS RN |
72253-28-2 | |
Record name | (2-oxopiperidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-oxopiperidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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